molecular formula C12H17NO B063774 (1R,2R)-2-(Benzyloxy)cyclopentanamine CAS No. 181657-56-7

(1R,2R)-2-(Benzyloxy)cyclopentanamine

Cat. No.: B063774
CAS No.: 181657-56-7
M. Wt: 191.27 g/mol
InChI Key: JIMSXLUBRRQALI-VXGBXAGGSA-N
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Description

(1R,2R)-2-(Benzyloxy)cyclopentanamine is a chiral amine compound characterized by the presence of a benzyloxy group attached to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-(Benzyloxy)cyclopentanamine typically involves the following steps:

    Starting Material: The synthesis begins with cyclopentanone, which undergoes a series of reactions to introduce the benzyloxy group and the amine functionality.

    Reduction: The carbonyl group of cyclopentanone is reduced to form the corresponding alcohol.

    Protection: The hydroxyl group is protected using a benzyl group to form the benzyloxy derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or ketones.

    Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.

Major Products:

    Oxidation Products: Ketones and oxides.

    Reduction Products: Various amine derivatives.

    Substitution Products: Compounds with different functional groups replacing the benzyloxy group.

Scientific Research Applications

(1R,2R)-2-(Benzyloxy)cyclopentanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(Benzyloxy)cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    (1S,2S)-2-(Benzyloxy)cyclopentanamine: A stereoisomer with different spatial arrangement.

    Cyclopentanamine Derivatives: Compounds with similar cyclopentane ring structures but different substituents.

Uniqueness: (1R,2R)-2-(Benzyloxy)cyclopentanamine is unique due to its specific chiral configuration and the presence of the benzyloxy group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(1R,2R)-2-phenylmethoxycyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c13-11-7-4-8-12(11)14-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,13H2/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMSXLUBRRQALI-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181657-56-7
Record name (1R,2R)-trans-2-Benzyloxy-cyclopentylamine
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